molecular formula C11H14F3N B12965989 1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine

1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine

Cat. No.: B12965989
M. Wt: 217.23 g/mol
InChI Key: NZXGFXANNXIMTF-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine is an organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to an amine

Preparation Methods

The synthesis of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine typically involves the reaction of 3,5-dimethylphenylamine with a trifluoromethylating agent under controlled conditionsThe reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Similar compounds to 1-(3,5-Dimethylphenyl)-2,2,2-trifluoro-N-methylethan-1-amine include:

The uniqueness of this compound lies in its trifluoromethyl group, which imparts distinct chemical properties, such as increased stability and lipophilicity, making it valuable in various applications.

Properties

Molecular Formula

C11H14F3N

Molecular Weight

217.23 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-2,2,2-trifluoro-N-methylethanamine

InChI

InChI=1S/C11H14F3N/c1-7-4-8(2)6-9(5-7)10(15-3)11(12,13)14/h4-6,10,15H,1-3H3

InChI Key

NZXGFXANNXIMTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C(F)(F)F)NC)C

Origin of Product

United States

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